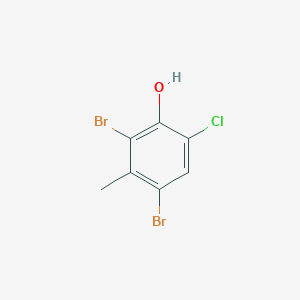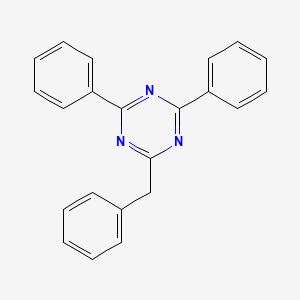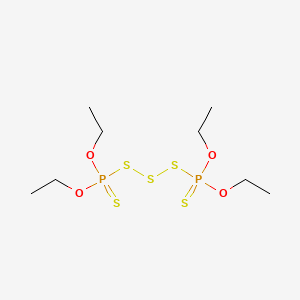
Bis(diethoxythiophosphinoyl) trisulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethoxythiophosphinoyl) trisulphide:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reacting dichlorothiophosphinoyl with ethanol: to form diethoxythiophosphinoyl chloride.
Further reacting: the diethoxythiophosphinoyl chloride with sulfur to obtain bis(diethoxythiophosphinoyl) trisulphide[][1].
Chemical Reactions Analysis
Types of Reactions: Bis(diethoxythiophosphinoyl) trisulphide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized phosphorus-sulfur compounds.
Reduction: Can be reduced to simpler phosphorus-sulfur compounds.
Substitution: Participates in substitution reactions where the ethoxy groups can be replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles[][1].
Scientific Research Applications
Chemistry:
- Used as a reagent in the synthesis of other organic phosphorus and sulfur compounds[1][1].
- Acts as a de-functionalization reagent for borate esters[1][1].
Biology and Medicine:
- Potential applications in the development of new pharmaceuticals due to its unique chemical properties[1][1].
Industry:
- Utilized in the production of specialized chemicals and materials[1][1].
Comparison with Similar Compounds
- Bis(diethoxyphosphinothioyl) trisulfide
- Bis(diethoxyphosphinothioyl) pertrisulfide
- (Diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane [1][1]
Properties
CAS No. |
6926-73-4 |
|---|---|
Molecular Formula |
C8H20O4P2S5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3 |
InChI Key |
IQEAJQZWSFSIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SSSP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


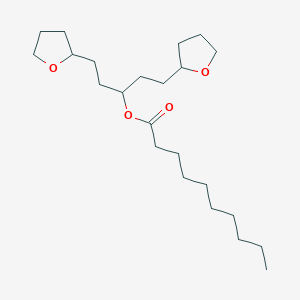

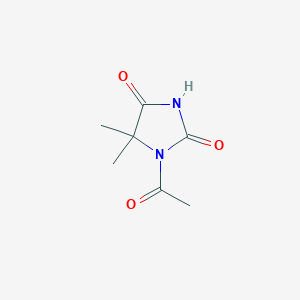
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

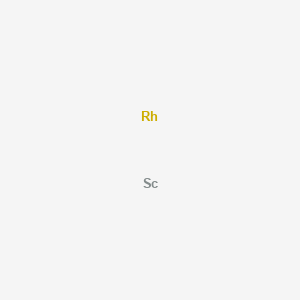
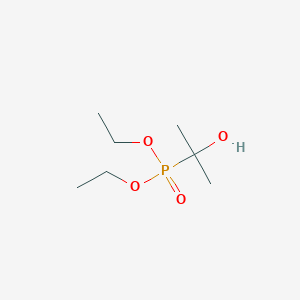
![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)

![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
